2-Ethyl-3'-iodobenzophenone

Catalog No.
S791980
CAS No.
951884-88-1
M.F
C15H13IO
M. Wt
336.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-3'-iodobenzophenone

CAS Number

951884-88-1

Product Name

2-Ethyl-3'-iodobenzophenone

IUPAC Name

(2-ethylphenyl)-(3-iodophenyl)methanone

Molecular Formula

C15H13IO

Molecular Weight

336.17 g/mol

InChI

InChI=1S/C15H13IO/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(16)10-12/h3-10H,2H2,1H3

InChI Key

UWOCGEIAOZKRQM-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I

2-Ethyl-3'-iodobenzophenone is an organic compound characterized by the molecular formula C16H15IO and a molecular weight of 364.20 g/mol. It features a benzophenone core with an ethyl group at the 2-position and an iodine substituent at the 3'-position. This compound's structure contributes to its unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis.

Currently, there's no documented information regarding a specific mechanism of action for 2-Ethyl-3'-iodobenzophenone in biological systems.

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to chemical waste disposal regulations.
, including:

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
  • Oxidation and Reduction: The carbonyl group present in the benzophenone structure can be reduced to an alcohol or oxidized to form a carboxylic acid. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used for these transformations.
  • Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki and Heck reactions, which are crucial for forming more complex organic molecules.

Research indicates that 2-Ethyl-3'-iodobenzophenone may exhibit potential biological activities, including antimicrobial and anticancer properties. Its iodine substituent may enhance its reactivity and binding affinity to biological targets, possibly modulating various biochemical pathways. These properties make it an interesting candidate for further investigation in medicinal chemistry.

The synthesis of 2-Ethyl-3'-iodobenzophenone typically involves the iodination of 2-ethylbenzophenone. A common method employed is electrophilic aromatic substitution, where iodine is introduced into the benzene ring in the presence of an oxidizing agent like hydrogen peroxide or a halogen carrier such as iron(III) chloride. This reaction is generally conducted in organic solvents like acetic acid or dichloromethane under controlled temperature conditions to optimize yield and purity.

In industrial settings, similar synthetic routes are adapted for large-scale production, often utilizing continuous flow reactors and automated systems to ensure consistency. Advanced purification techniques such as recrystallization or chromatography are also employed to achieve high-quality products.

2-Ethyl-3'-iodobenzophenone has diverse applications across several fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Biology and Medicine: The compound is explored for its potential in drug design and development due to its biological activity.
  • Industry: It is utilized in producing specialty chemicals and materials, including polymers and dyes.

The interaction studies of 2-Ethyl-3'-iodobenzophenone focus on its ability to interact with various cellular targets, such as enzymes or receptors. The presence of the iodine atom can significantly influence its reactivity, potentially enhancing its biological activity through modulation of biochemical pathways. Understanding these interactions is crucial for evaluating its therapeutic potential.

Several compounds share structural similarities with 2-Ethyl-3'-iodobenzophenone, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Characteristics
BenzophenoneLacks ethyl and iodine substituentsParent compound without additional functional groups
2-EthylbenzophenoneSimilar structure but without iodineRetains ethyl group; less reactive than iodinated form
3'-IodobenzophenoneSimilar structure but without ethyl groupContains iodine but lacks the ethyl substituent
2-Ethoxycarbonyl-3'-iodobenzophenoneContains ethoxycarbonyl group at the 2-positionDifferent functional group alters reactivity

The unique combination of both the ethyl and iodine substituents in 2-Ethyl-3'-iodobenzophenone significantly alters its chemical and physical properties compared to its analogs, making it a distinctive compound in organic synthesis.

XLogP3

4.7

Dates

Last modified: 08-15-2023

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